molecular formula C17H18N6OS B2641597 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone CAS No. 894061-26-8

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

Cat. No.: B2641597
CAS No.: 894061-26-8
M. Wt: 354.43
InChI Key: JKINWLNVNCAKFS-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone is a synthetically derived heterocyclic organic compound with the molecular formula C16H17N5OS2 and a PubChem CID of 7531881 . This intricate molecule is characterized by a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is further functionalized with a pyridin-4-yl substituent and a 1-piperidin-1-yl-2-sulfanylethanone chain, which can be critical for interacting with biological targets. The piperazine and piperidine moieties are frequently employed in pharmaceuticals to fine-tune the molecule's physicochemical properties, serve as a linker, or act as a scaffold to correctly position pharmacophoric groups for optimal interaction with enzymes or receptors . Compounds featuring the triazolopyridazine nucleus are of significant interest in medicinal chemistry and are extensively investigated for their potential as modulators of various biological pathways. Research into similar structures has revealed potential applications in oncology, with some compounds acting as kinase inhibitors , while others are explored as modulators of targets like diacylglycerol kinase (DGK) in immuno-oncology . The presence of multiple nitrogen atoms in the heterocyclic rings allows for hydrogen bonding and dipole-dipole interactions, which can be essential for high-affinity binding to target proteins. This product is intended for non-human research applications only and is a valuable building block or intermediate for chemical biologists and medicinal chemists developing novel therapeutic candidates. It is strictly for use in laboratory research and is not approved for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-10-2-1-3-11-22)12-25-17-20-19-15-5-4-14(21-23(15)17)13-6-8-18-9-7-13/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKINWLNVNCAKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329266
Record name 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894061-26-8
Record name 1-piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-Piperidin-1-yl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone represents a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring, a triazole moiety, and a pyridazine unit, which are known for their diverse biological activities. The presence of these functional groups contributes to its potential interactions with various biological targets.

Table 1: Structural Components of the Compound

ComponentDescription
Piperidine A six-membered ring containing nitrogen
Triazole A five-membered ring with three nitrogen atoms
Pyridazine A six-membered aromatic ring with two nitrogen atoms
Sulfanyl Group Contains sulfur, enhancing reactivity

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific compound under discussion may share similar properties due to its structural features.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in several studies. Triazole derivatives have been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Case Study: COX Inhibition

In a study evaluating various triazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 5 to 15 μM against COX enzymes, indicating moderate to strong inhibitory effects . This suggests that our compound may also exhibit anti-inflammatory properties through similar mechanisms.

Anticancer Potential

The ability of heterocyclic compounds to interact with DNA and inhibit cancer cell proliferation has been well-documented. The triazolo and pyridazine moieties are particularly noted for their roles in anticancer activity.

Case Study: Cancer Cell Line Testing

In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a derivative exhibited an IC50 value of 10 μM against MCF-7 cells, suggesting promising anticancer activity .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
  • DNA Interaction : The structural components may facilitate binding to DNA or RNA, disrupting replication and transcription processes.
  • Cell Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituent (R) Notable Properties/Applications Reference
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-4-yl, sulfanylethanone Hypothesized kinase inhibition (inferred) -
1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone [1,2,4]Triazolo[4,3-b]pyridazine Thiophen-2-yl Enhanced lipophilicity; antiviral activity
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone [1,2,3]Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, phenoxy Anticancer potential (in vitro assays)
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Pyrazolo[3,4-d]pyrimidine Methanesulfonylphenyl PDE4 inhibition; anti-inflammatory use

Key Observations:

  • Substituent Effects : Replacing pyridin-4-yl with thiophen-2-yl (as in ) increases lipophilicity (logP ~2.8 vs. ~1.9 for pyridinyl), which may enhance membrane permeability but reduce aqueous solubility.
  • Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound is less polar than sulfonyl derivatives (e.g., ), possibly reducing metabolic oxidation rates.

Key Observations:

  • The target compound’s synthesis likely involves multistep heterocyclization, similar to (enaminone condensation) and (sulfonyl chloride coupling).
  • Triethylamine (Et₃N) is a common base for sulfonylation reactions (e.g., ), suggesting its utility in forming the sulfanyl-ethanone linkage.

Research Findings and Implications

While direct pharmacological data for the target compound is unavailable, insights from analogs suggest:

  • Metabolic Stability : Piperidine derivatives (e.g., ) exhibit longer half-lives (t₁/₂ >4h in human microsomes) compared to morpholine analogs.
  • Toxicity Considerations : Thiophene-containing analogs (e.g., ) may pose hepatotoxicity risks due to thiophene-S-oxide formation, whereas pyridinyl groups are generally safer.

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